molecular formula C7H14O B14358801 5-Methylhex-3-en-2-ol CAS No. 93399-99-6

5-Methylhex-3-en-2-ol

Cat. No.: B14358801
CAS No.: 93399-99-6
M. Wt: 114.19 g/mol
InChI Key: CIBOIYZNTDDUCJ-UHFFFAOYSA-N
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Description

5-Methylhex-3-en-2-ol is an organic compound with the molecular formula C7H14O. It is a type of alcohol with a double bond in its structure, making it an unsaturated alcohol. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methylhex-3-en-2-ol can be synthesized through several methods. One common approach involves the alkylation of acetoacetic ester using methallyl chloride, followed by a cleavage reaction. This method yields the compound in a relatively short period of 17-21 hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as catalytic hydrogenation of precursors or other advanced organic synthesis techniques. The specific methods can vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Methylhex-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into saturated alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

    Oxidation: Produces aldehydes or ketones.

    Reduction: Yields saturated alcohols.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Methylhex-3-en-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methylhex-3-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the double bond in its structure can participate in various chemical reactions, altering its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylhex-3-en-2-ol is unique due to its specific arrangement of the hydroxyl group and double bond, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various chemical and industrial applications.

Properties

93399-99-6

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

5-methylhex-3-en-2-ol

InChI

InChI=1S/C7H14O/c1-6(2)4-5-7(3)8/h4-8H,1-3H3

InChI Key

CIBOIYZNTDDUCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=CC(C)O

Origin of Product

United States

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